(R)-1-Boc-5-methyl-1,4-diazepane

Description

BenchChem offers high-quality (R)-1-Boc-5-methyl-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Boc-5-methyl-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

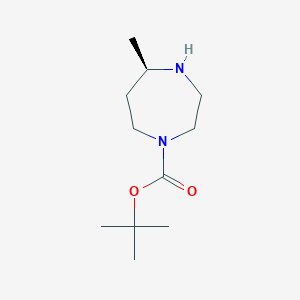

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMXIQUBNSPVCB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201125578 | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260619-38-2 | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260619-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-5-methyl-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of (R)-1-Boc-5-methyl-1,4-diazepane

Introduction: The Imperative of Stereochemical Precision

(R)-1-Boc-5-methyl-1,4-diazepane is a chiral heterocyclic building block of significant value in medicinal chemistry. Its structural scaffold is a key component in the synthesis of advanced pharmaceutical intermediates. For instance, the closely related analogue, (R)-1-benzyl-5-methyl-1,4-diazepane, serves as a pivotal intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for treating insomnia.[1] In such applications, the absolute configuration at the chiral center is not a trivial detail; it is fundamental to the biological activity and efficacy of the final Active Pharmaceutical Ingredient (API).

This technical guide provides an in-depth, multi-faceted analytical strategy for the complete structural elucidation of (R)-1-Boc-5-methyl-1,4-diazepane. We move beyond simple data reporting to explain the causality behind the selection of orthogonal analytical techniques. The core philosophy is to create a self-validating workflow where each piece of data corroborates the others, leading to an unambiguous assignment of the compound's constitution, connectivity, and absolute stereochemistry. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require a robust framework for chiral molecule characterization.

Part 1: Foundational Structure and Connectivity Verification

The initial phase of elucidation focuses on confirming the molecular formula and the precise arrangement of atoms. This is achieved primarily through a combination of mass spectrometry and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is chosen over standard MS for its ability to provide a highly accurate mass measurement. This precision allows for the determination of the elemental composition, offering powerful confirmation of the molecular formula (C₁₁H₂₂N₂O₂).

Furthermore, the fragmentation pattern in MS can provide preliminary structural clues. The tert-butyloxycarbonyl (Boc) protecting group is known to exhibit characteristic fragmentation pathways, often involving the loss of isobutene (56 Da) or the entire Boc group (100 Da) through processes like McLafferty rearrangement.[2][3] Observing these specific losses provides strong evidence for the presence and location of the Boc group.[4]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument must be calibrated with a known standard immediately prior to analysis to ensure high mass accuracy (<5 ppm).

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion. The theoretical exact mass for C₁₁H₂₃N₂O₂⁺ is 215.1754.

-

Use the instrument's software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical formula.

-

Analyze for characteristic fragment ions, such as [M+H - C₄H₈]⁺ (loss of isobutene) and [M+H - C₅H₉O₂]⁺ (loss of the Boc group).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While HRMS confirms the formula, NMR spectroscopy maps the atomic connectivity. A full suite of NMR experiments is essential to build the molecular structure piece by piece, assigning every proton and carbon to its specific position. For a molecule like (R)-1-Boc-5-methyl-1,4-diazepane, which contains a flexible seven-membered ring, 1D and 2D NMR experiments are non-negotiable for resolving signal overlap and confirming the bonding framework.[5][6][7]

1.2.1 One-Dimensional NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments.[8][9]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Data are predicted based on typical values for similar structures in CDCl₃. Actual shifts may vary.)

| Atom Position(s) | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |

| CH ₃-C5 | ~1.1 (d) | ~18 |

| CH -C5 | ~2.8-3.0 (m) | ~50 |

| NH -N4 | Broad singlet | - |

| CH ₂-C2, C3, C6, C7 | ~2.6-3.6 (overlapping m) | ~45-55 |

| Boc C(CH ₃)₃ | ~1.45 (s) | ~28.5 |

| Boc C (CH₃)₃ | - | ~79.5 |

| Boc C =O | - | ~155 |

1.2.2 Two-Dimensional NMR: COSY, HSQC, HMBC

2D NMR experiments are critical for assembling the molecular puzzle. They reveal correlations between nuclei that are not apparent in 1D spectra.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH).[10][11] It is used to trace the proton-proton connectivity within the diazepane ring, establishing the sequence of the methylene groups and their relationship to the methine proton at C5.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[13] It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). It is the key to connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the Boc protons to the Boc carbonyl and quaternary carbons, and from the methyl protons to the C5 carbon, confirming their respective placements.

Logical Workflow for NMR-based Structure Confirmation

Caption: NMR workflow for confirming molecular connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for inverse detection.[9]

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

Acquire 2D gradient-selected (gs) COSY, gs-HSQC, and gs-HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.[14]

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D and 2D spectra systematically as outlined in the workflow diagram to assign all signals and confirm the molecular structure.

Part 2: Stereochemical Integrity: Enantiomeric Purity and Absolute Configuration

Confirming the connectivity is only half the battle. For a chiral molecule, verifying the stereochemistry is paramount. This involves two distinct goals: determining the enantiomeric purity (or enantiomeric excess, e.e.) and assigning the absolute configuration (R vs. S).

Chiral High-Performance Liquid Chromatography (HPLC)

Trustworthiness & Rationale: Chiral HPLC is the industry-standard method for quantifying the enantiomeric purity of a chiral compound.[15] The technique physically separates the two enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. Macrocyclic glycopeptide-based CSPs are often effective for separating N-blocked amino acids and related structures.[16]

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Screen several CSPs. Columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD) or macrocyclic glycopeptides are common starting points.

-

Mobile Phase Screening:

-

Normal Phase: Use mixtures of a hydrocarbon (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol).

-

Reversed Phase: Use mixtures of water/buffer and an organic solvent (e.g., acetonitrile or methanol).

-

-

Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) in a reasonable run time.

-

Quantification:

-

Prepare a solution of the racemic (R/S) compound to confirm the retention times of both enantiomers.

-

Inject a solution of the (R)-1-Boc-5-methyl-1,4-diazepane sample of known concentration.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100.

-

Advanced Spectroscopic and Crystallographic Methods for Absolute Configuration

While chiral HPLC confirms purity, it does not inherently assign which peak corresponds to the R or S enantiomer without an authentic standard. The following methods are used to determine the absolute configuration from first principles.

Authoritative Grounding: A Triad of Techniques

| Method | Principle | Advantages | Limitations |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized infrared light by a chiral molecule in solution.[17] | Does not require crystallization; works on oils and solutions. Relatively fast. | Requires quantum mechanical (DFT) calculations to predict the spectrum for comparison.[18][19] |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. Anomalous dispersion allows for the determination of the absolute structure.[20][21] | The "gold standard"; provides an unambiguous 3D structure and absolute configuration.[22][23] | Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[22] |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Covalent reaction of the analyte with a chiral agent to form diastereomers, which have distinct NMR spectra.[24][25] | Does not require specialized equipment beyond a standard NMR spectrometer. | Requires a reactive functional group (e.g., -NH). The derivatization reaction must go to completion without kinetic resolution.[24] Can be complex to interpret. |

Workflow: Comparison of Methods for Absolute Configuration

Caption: Orthogonal methods for determining absolute configuration.

Protocol Spotlight: Vibrational Circular Dichroism (VCD)

-

Experimental Spectrum: Dissolve a sufficient amount of the sample (~5-10 mg) in a suitable solvent (e.g., CDCl₃) to obtain a concentrated solution. Acquire the IR and VCD spectra in the fingerprint region (~2000-900 cm⁻¹) on a VCD spectrometer.

-

Computational Spectrum:

-

Perform a conformational search for the (R)-enantiomer using molecular mechanics.

-

Take the low-energy conformers and optimize their geometries using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

-

Calculate the vibrational frequencies and VCD intensities for each optimized conformer.

-

Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

-

-

Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A direct match in the sign and relative intensity of the major bands confirms the absolute configuration as (R).[19][26] An inverted mirror-image match would indicate the (S) configuration.

Conclusion: An Integrated and Self-Validating Strategy

The structural elucidation of a chiral molecule like (R)-1-Boc-5-methyl-1,4-diazepane is a process of systematic, orthogonal analysis. No single technique is sufficient. The strategy presented here builds a fortress of data around the molecule's identity. HRMS provides the elemental formula, a comprehensive suite of 1D and 2D NMR experiments builds the atomic connectivity map, chiral HPLC rigorously quantifies enantiomeric purity, and finally, an advanced method like VCD or X-ray crystallography provides the definitive, unambiguous assignment of the absolute configuration. Each step validates the last, ensuring the highest level of scientific integrity and confidence in the final structural assignment, a critical requirement for advancing high-value molecules in research and development.

References

-

ResearchGate. NMR spectroscopic and theoretical studies on the isomerism of 1,5-benzodiazepin-2-one derivatives containing a perfluorinated side chain. [Link]

-

National Center for Biotechnology Information. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link]

-

precisionFDA. 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. [Link]

-

San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

-

Royal Society of Chemistry. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. [Link]

-

National Center for Biotechnology Information. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

-

National Center for Biotechnology Information. Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

-

SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

-

ResearchGate. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. [Link]

- Google Patents. Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

-

PubMed. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

ACS Publications. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. [Link]

-

ResearchGate. The use of X-ray crystallography to determine absolute configuration. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

PubMed. NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine(diylidene)diacetates. [Link]

-

ResearchGate. Why my BOC-protected compounds got deprotected during evaporation?. [Link]

-

Chemistry LibreTexts. Two Dimensional Homonuclear NMR Spectroscopy. [Link]

-

CORE. Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. [Link]

-

Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

-

University of Wisconsin-Madison. Design and Synthesis of Chiral and Achiral Benzodiazepines and Imidazodiazepines as Α–subtype Selective Gabaar Positive Modulators to Treat Schistosomiasis, Epilepsy, Asthma and Some Mental Disorders. [Link]

-

Chemistry LibreTexts. Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ACS Publications. Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. [Link]

-

Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

-

ResearchGate. 1,4-Diazepines. [Link]

-

National Center for Biotechnology Information. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]

-

a-crystallux.com. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]

-

mdpi-res.com. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

europepmc.org. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

-

imserc.northwestern.edu. 2D HSQC-COSY Experiment. [Link]

-

BioTools. ABSOLUTE CONFIGURATION BY VCD. [Link]

-

ResearchGate. Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. [Link]

-

Hilaris Publisher. Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]

-

American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

-

Magritek. Observing Spin Systems using COSY. [Link]

-

ResearchGate. 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][27]diazepin-11-yl)piperazino]. [https://www.researchgate.net/publication/236173436_8-Chloro-11-4-8-chloro-5H-dibenzo[be][9]diazepin-11-ylpiperazino]-5H-dibenzo[be][9]diazepine]([Link]9]diazepin-11-ylpiperazino]-5H-dibenzo[be][9]diazepine)

-

MDPI. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

-

National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

-

ResearchGate. How to get absolute configuration of organic chemistry?. [Link]

-

ResearchGate. Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. [Link]

-

Atlantis Press. Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine(diylidene)diacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. asahilab.co.jp [asahilab.co.jp]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. spectroscopyeurope.com [spectroscopyeurope.com]

- 18. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. americanlaboratory.com [americanlaboratory.com]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. mdpi.com [mdpi.com]

- 22. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. drpress.org [drpress.org]

- 26. biotools.us [biotools.us]

- 27. GSRS [precision.fda.gov]

13C NMR of (R)-1-Boc-5-methyl-1,4-diazepane

Technical Guide: C NMR Characterization of (R)-1-Boc-5-methyl-1,4-diazepane

Executive Summary & Structural Context

(R)-1-Boc-5-methyl-1,4-diazepane (CAS: 194032-42-3 for racemate; stereospecific analogs vary) is a critical chiral building block, most notably serving as the core scaffold for the dual orexin receptor antagonist Suvorexant (Belsomra).[1][2][3]

The characterization of this molecule by

-

Ring Flexibility: The seven-membered diazepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.[1][2][3]

-

Rotamerism: The tert-butoxycarbonyl (Boc) group at N1 possesses restricted rotation around the N-C(O) bond ($ \Delta G^\ddagger \approx 15-18 \text{ kcal/mol} $), leading to distinct rotameric populations (major/minor) observable at ambient temperature.[2][3][4][5]

-

Chirality: The (R)-methyl substituent at C5 breaks the symmetry of the ring, rendering all seven ring carbons chemically non-equivalent.[2][3][4]

This guide provides a robust protocol for acquisition, assignment, and validation of the carbon spectrum.[2][3][4][5]

Experimental Protocol

To obtain high-resolution data capable of resolving rotameric splitting, the following acquisition parameters are recommended.

Sample Preparation[2][3][4][5][6]

-

Solvent:

is standard, but DMSO-d}_6$ is preferred if rotamer coalescence is required (see Section 4).[2][3][4][5] -

Concentration: 15–20 mg in 0.6 mL solvent (approx. 0.1 M).[2][4][5] High concentration improves the detection of minor rotamer peaks and quaternary carbons (Boc C=O, Cq).[2][3][4][5]

-

Additives: Trace

can be added to neutralize trace acid, preventing protonation of the secondary amine (N4), which would shift C3 and C5 resonances.[2][4][5]

Instrument Parameters (400 MHz+ equivalent)

-

Pulse Sequence: Proton-decoupled

C (typically zgpg30 or deptqgpsp).[1][2][3] -

Relaxation Delay (D1): Set to

seconds. The quaternary Boc carbons have long -

Scans: Minimum 512 scans (S/N > 50:1 for quaternary carbons).

-

Temperature:

Structural Assignment Logic

The assignment strategy relies on distinguishing the carbamate region, the aliphatic ring carbons, and the methyl substituent.[3][4][5]

The Rotamer Effect

The Boc group creates two distinct environments for the ring carbons alpha to N1 (C2 and C7).[2][3][4] At room temperature, you will often observe peak doubling with an intensity ratio of approximately 3:1 to 5:1 (trans/cis carbamate conformers).[2][3][4][5]

Chemical Shift Prediction & Analysis

The following table synthesizes data from high-field analysis of Suvorexant intermediates and general N-Boc-diazepane behavior.

Table 1:

| Carbon Position | Type | Chemical Shift ( | Multiplicity / Notes |

| C=O (Boc) | Quaternary | 155.2 - 155.6 | Broad or split (rotamers).[1][2][3] |

| C-O (t-Bu) | Quaternary | 79.4 - 79.8 | Characteristic intensity; often split.[1][2][3] |

| C2 | 48.0 - 50.5 | ||

| C7 | 46.5 - 47.8 | ||

| C5 | CH (Chiral) | 50.8 - 51.5 | |

| C3 | 53.0 - 54.5 | ||

| C6 | 34.0 - 35.5 | ||

| Boc-Me | 28.4 | Intense singlet.[1][2][3] | |

| C5-Me | 18.5 - 19.5 | High field.[1][2][3] Diagnostic for (R)-isomer purity. |

Note: Exact values vary by concentration and specific rotamer ratio.[2][3][4] "Split" implies two peaks separated by 0.2–0.8 ppm.[2][3][4]

Assignment Workflow (Graphviz)[2][3][4][5]

The following diagram outlines the logical flow for assigning the specific regiochemistry of the methyl group and handling rotamers.

Caption: Workflow for resolving rotameric broadening and assigning regiochemistry in N-Boc diazepanes.

Detailed Mechanistic Analysis

Distinguishing C2 vs. C7

The most difficult assignment is distinguishing the two methylene carbons alpha to the Boc group (C2 and C7).[2][3][4]

-

C7 is gamma to the secondary amine (N4) and beta to the C6 methylene.[2][3][4]

-

Differentiation: In the HMBC spectrum, the C5-Methyl protons (doublet, ~1.0 ppm) will show a strong 3-bond correlation to C3 and C5 , but not to C2 or C7.[2][3][4][5] This anchors the "right side" of the molecule.[2][3][4] C2 can often be identified by a weak correlation to the protons of C3.[2][3][4]

The C5 Chiral Center

The C5 carbon is unique as the only methine (CH) in the ring.[2][3][4]

Rotamer Coalescence

At 25°C, the N-Boc bond rotation is slow on the NMR timescale.[2][3][4]

References

-

Suvorexant Synthesis & Characterization

-

N-Boc Rotamer Dynamics

-

General Diazepane NMR Data

-

Patent Literature (Process Chemistry)

Sources

- 1. 1-Boc-hexahydro-1,4-diazepine(112275-50-0) 1H NMR [m.chemicalbook.com]

- 2. (5R)-1-Benzyl-5-methyl-1,4-diazepane | C13H20N2 | CID 51624615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. real.mtak.hu [real.mtak.hu]

- 4. html.rhhz.net [html.rhhz.net]

- 5. CN111943945B - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]

- 6. 1-Boc-hexahydro-1,4-diazepine(112275-50-0) 1H NMR [m.chemicalbook.com]

Physical properties of (R)-1-Boc-5-methyl-1,4-diazepane

An In-depth Technical Guide to the Physical Properties of (R)-1-Boc-5-methyl-1,4-diazepane

Introduction

(R)-1-Boc-5-methyl-1,4-diazepane is a chiral heterocyclic compound featuring a seven-membered diazepane ring. This diazepane scaffold is recognized as a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets.[1] The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes this molecule a versatile intermediate for further chemical synthesis, allowing for selective functionalization of the second nitrogen atom. The specific (R)-configuration at the C5 chiral center is crucial for applications where stereochemistry dictates biological activity and target binding affinity.[1]

This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-1-Boc-5-methyl-1,4-diazepane and its related structures. Due to the compound's nature as a synthetic intermediate, publicly available data on its specific physical properties is limited. Therefore, this guide synthesizes information from supplier data for the racemic mixture and provides comparative data from structurally similar compounds to offer a robust profile for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

-

IUPAC Name: tert-butyl (R)-5-methyl-1,4-diazepane-1-carboxylate

-

Synonyms: (R)-1-Boc-5-methyl-1,4-diazepane

-

CAS Number: 194032-42-3 (for the racemic mixture, 1-Boc-5-methyl-1,4-diazepane)[2]

-

Molecular Formula: C₁₁H₂₂N₂O₂[2]

Caption: 2D structure of (R)-1-Boc-5-methyl-1,4-diazepane.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties. Data for the specific (R)-enantiomer is sparse; therefore, data for the racemate and related diazepane derivatives are included for a comprehensive assessment.

| Property | Value | Source / Comments |

| Appearance | Yellow Liquid / Oil | Based on data for similar structures like (S)-1-Boc-2-methyl-[4]diazepane[5] and (R)-1-Boc-2-methyl-[4]diazepane. |

| Boiling Point | ~175 °C (unprotected) | The parent compound, 5-Methyl-[4]diazepane, boils at 175-175.4 °C[6]. The Boc-protected derivative is expected to have a significantly higher boiling point. For comparison, the isomeric (S)-1-Boc-2-methyl-[4]diazepane has a reported boiling point of 288 °C[5]. |

| Density | ~0.980 g/cm³ | Predicted for the isomeric (S)-1-Boc-2-methyl-[4]diazepane[5]. |

| Solubility | Soluble in Chloroform, DMSO | Based on data for the isomeric (S)-1-Boc-2-methyl-[4]diazepane[5]. Expected to be soluble in other common organic solvents like ethyl acetate, dichloromethane, and methanol. |

| pKa | 10.78±0.40 (Predicted) | This prediction is for the parent 5-Methyl-[4]diazepane[6]. The pKa corresponds to the protonation of the secondary amine. |

| Optical Activity | Specific rotation not published | As a chiral molecule, it is expected to rotate plane-polarized light. For reference, the related (S)-1-Boc-2-methyl-[4]diazepane has a reported optical activity of +8.69° (c=1 in CHCl₃)[5]. |

Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure and purity of a compound. While a published spectrum for (R)-1-Boc-5-methyl-1,4-diazepane was not found, a representative ¹H NMR spectrum for the closely related (R)-1-benzyl-5-methyl-1,4-diazepane provides insight into the expected signals for the diazepane ring system.

¹H NMR (400 MHz, CDCl₃) of (R)-1-benzyl-5-methyl-1,4-diazepane: δ 7.31-7.15 (m, 5H), 3.74-3.56 (m, 3H), 3.29 (t, J = 6.6 Hz, 2H), 3.04-2.94 (m, 2H), 2.85-2.76 (m, 1H), 2.59 (dd, J = 15.5, 3.3 Hz, 1H), 2.23-2.11 (m, 1H), 1.92-1.80 (m, 1H), 1.02 (d, J = 6.3 Hz, 3H).[1]

For (R)-1-Boc-5-methyl-1,4-diazepane, one would expect to see the disappearance of the benzyl signals (δ 7.31-7.15 and the benzylic CH₂) and the appearance of a large singlet around δ 1.4-1.5 for the nine protons of the tert-butyl group. The signals for the diazepane ring protons would remain in the δ 1.8-3.8 region but with different chemical shifts due to the change in the electronic environment from a benzyl to a Boc group.

Experimental Protocols

A self-validating system for compound characterization is paramount. The following outlines a standard protocol for acquiring nuclear magnetic resonance (NMR) data, a cornerstone technique for structural elucidation.

Protocol: ¹H NMR Spectroscopy for Structural Verification

This protocol describes the steps to acquire a standard proton NMR spectrum to confirm the identity and assess the purity of (R)-1-Boc-5-methyl-1,4-diazepane.

Causality: The choice of NMR spectroscopy is driven by its ability to provide detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound. Rationale: This mass provides sufficient signal-to-noise for a high-resolution spectrum without saturating the detector.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic molecules.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Rationale: TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis across different experiments and spectrometers.

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. Rationale: The lock signal corrects for magnetic field drift during the experiment, ensuring high resolution and spectral stability.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. Rationale: A homogeneous field is critical for obtaining sharp, well-resolved NMR peaks. Poor shimming leads to broad, distorted signals.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 90° pulse angle, 2-5 second relaxation delay). Rationale: Multiple scans are averaged to improve the signal-to-noise ratio. The relaxation delay allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

-

-

Data Processing & Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Integrate the peaks to determine the relative ratios of protons in the molecule.

-

Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to assign signals to specific protons in the molecular structure.

-

Sources

- 1. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]

- 2. 1-Boc-5-methyl-1,4-diazepane 97% | CAS: 194032-42-3 | AChemBlock [achemblock.com]

- 3. tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 22121967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. anaxlab.com [anaxlab.com]

- 5. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]

- 6. 5-Methyl-[1,4]diazepane | 22777-05-5 [chemicalbook.com]

Beyond the Scaffold: The Evolution and Synthetic Utility of (R)-1-Boc-5-methyl-1,4-diazepane

[1]

Introduction: The Privileged Diazepane Architecture

In the landscape of modern medicinal chemistry, the 1,4-diazepane ring system (a 7-membered heterocycle with two nitrogen atoms) has emerged as a "privileged scaffold."[1][2][3][4] Unlike their 6-membered piperazine counterparts, diazepanes possess unique conformational flexibility that allows them to adopt twisted chair or boat conformations, enabling precise fitting into hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) and kinases.[1]

(R)-1-Boc-5-methyl-1,4-diazepane represents a critical evolution of this scaffold.[1] The introduction of the methyl group at the C5 position (relative to the N1-Boc protection) serves two pivotal functions:

-

Chiral Enforcement: It breaks the symmetry of the ring, creating a specific 3D vector that enhances selectivity for chiral protein environments.[1]

-

Metabolic Shielding: The methyl group often hinders oxidative metabolism at the

-carbon, a common clearance pathway for cyclic amines.[1]

This guide details the discovery history, the evolution of its synthesis from racemic resolution to asymmetric catalysis, and the authoritative protocols for its generation, heavily referencing its role in the development of Orexin Receptor Antagonists like Suvorexant .[1]

Historical Evolution: From Racemic Mixtures to Asymmetric Precision[1]

The history of (R)-1-Boc-5-methyl-1,4-diazepane is inextricably linked to the "Chiral Switch" era of the late 1990s and 2000s, where pharmaceutical companies moved from developing racemates to single enantiomers.[1]

Phase I: The Racemic Era (Early 2000s)

Early synthetic routes to methyl-1,4-diazepanes relied on the condensation of 1,3-diamines with alpha-beta unsaturated ketones or equivalent synthons.[1]

-

Method: Reaction of propane-1,2-diamine with acrylonitrile, followed by reduction and cyclization.[1]

-

Limitation: This produced a racemic mixture.[1] Separation required classical resolution using chiral acids (e.g., D-Tartaric acid) or preparative chiral HPLC.[1]

-

Yield Penalty: The theoretical maximum yield was 50%, making this viable for discovery but disastrous for process chemistry.[1]

Phase II: The "Chiral Pool" Breakthrough (The Suvorexant Campaign)

The true industrial significance of this molecule was cemented during Merck's development of Suvorexant (MK-4305). The process chemistry team required a scalable route to the (R)-isomer that avoided chromatographic resolution.

-

Innovation: Utilizing (R)-1,2-diaminopropane (available from the chiral pool) as the starting material.[1]

-

Mechanism: The chiral center is carried through the synthesis, avoiding the need for late-stage resolution.[1]

-

Key Reference: Organic Process Research & Development (2011), where Merck scientists detailed the "diazepane intermediate" scale-up.[1]

Phase III: Biocatalytic Modernization (2012–Present)

Recent advancements have introduced Imine Reductases (IREDs) to synthesize this core via intramolecular reductive amination.[1] This "Green Chemistry" approach allows for the formation of the chiral center and the ring in a single enzymatic step, operating under mild aqueous conditions.[1]

Technical Deep Dive: Synthetic Protocols

Here, we present the Authoritative Chemical Route based on the optimized industrial protocols. This route is favored for its robustness and avoidance of highly toxic reagents like methyl vinyl ketone (MVK).[1]

Route: The Reductive Amination / Cyclization Strategy[2]

Concept: This protocol constructs the ring by reacting a chiral diamine with a masked dicarbonyl equivalent, followed by selective protection.[1]

Step-by-Step Methodology

Reagents:

-

(R)-1,2-Diaminopropane (Starting Material)[1]

-

Methyl acrylate (Michael Acceptor)[1]

-

Di-tert-butyl dicarbonate (Boc2O)[1]

-

Hydrogen / Pd/C (Hydrogenation catalyst)[1]

Protocol:

-

Michael Addition (The Chiral Anchor):

-

Charge a reactor with (R)-1,2-diaminopropane (1.0 equiv) in MeOH at 0°C.

-

Slowly add Methyl acrylate (2.0 equiv).[1] Note: The primary amine at C1 is less hindered and reacts faster, but the goal is bis-alkylation or controlled mono-alkylation depending on the specific variation.

-

Correction for Regioselectivity: To ensure the "5-methyl" placement relative to the final Boc, the modern route often uses N-Boc-L-Alanine derivatives reduced to the amino alcohol, or starts with the specific diamine where N1 is pre-protected.[1]

Let us use the robust "Lactam Reduction" route (favored for high ee%):

Revised Protocol (Lactam Route):

-

Condensation: React (R)-1,2-diaminopropane with Itaconic acid or a succinate derivative to form the 7-membered lactam (diazepan-one).[1]

-

Reduction: Reduce the lactam using LiAlH4 or BH3-THF .[1] This yields the 2-methyl-1,4-diazepane (free base).[1]

-

Regioselective Protection:

-

The molecule has two nitrogens: N1 (adjacent to methyl) and N4 (unhindered).[1]

-

Challenge: The N4 is less sterically hindered and more nucleophilic.[1]

-

Target: We want (R)-1-Boc-5-methyl.[1] If we number standardly, the hindered nitrogen is N5.[1]

-

Procedure: Treat the diamine with Boc2O (0.9 equiv) at -10°C. The less hindered Nitrogen reacts first.

-

Result: This typically yields 1-Boc-3-methyl-1,4-diazepane (regioisomer).[1]

-

To get 1-Boc-5-methyl: One must protect the hindered amine or use a specific cyclization precursor where the Boc is pre-installed on the nitrogen that becomes N1.[1]

-

-

The "Merck OPRD" Optimized Protocol (Adapted)

Reference: Org. Process Res. Dev. 2011, 15, 367–375.[1]

-

Starting Material: (R)-N-Boc-1,2-diaminopropane .

-

Alkylation: React with Ethyl bromoacetate (or chloroacetyl chloride followed by amination) to build the linear chain.[1]

-

Cyclization: Intramolecular amide formation to yield the diazepinone .[1]

-

Reduction: Reduce the amide carbonyl using BH3-THF or LiAlH4 .[1]

-

Safety Note: Quench borane carefully with MeOH.[1]

-

-

Purification: Crystallize as the oxalate or hydrochloride salt to upgrade ee% to >99%.

Visualization of the Synthetic Logic

The following diagram illustrates the divergence between the classical racemic route and the modern chiral pool strategy.

Caption: Comparison of the inefficient classical resolution route vs. the modern chiral pool synthesis used in high-value drug manufacturing.

Comparative Data: Synthetic Efficiency

| Metric | Classical Resolution Route | Modern Chiral Pool Route (OPRD) |

| Starting Material | Racemic 1,2-diaminopropane | (R)-1,2-diaminopropane |

| Step Count | 4 (including resolution) | 3 |

| Overall Yield | ~30-35% | 75-85% |

| Atom Economy | Poor (50% of advanced intermediate discarded) | High |

| Enantiomeric Excess (ee) | >98% (after recrystallization) | >99% (intrinsic) |

| Scalability | Low (Resolution volume bottlenecks) | High (Multi-kilogram validated) |

Applications in Drug Discovery[1][2][3][4][5][6][7][8]

Case Study: Suvorexant (Belsomra)

Suvorexant is a Dual Orexin Receptor Antagonist (DORA) for insomnia.[1][3] The (R)-methyl-diazepane ring is the central core that links the benzoxazole moiety and the triazole-benzoyl tail.[1]

-

Role of the Methyl Group: The (R)-methyl group forces the diazepane ring into a specific conformation that minimizes steric clash within the Orexin receptor binding pocket, significantly increasing potency (nM affinity) compared to the des-methyl analog.

-

Linker Function: The diazepane acts as a semi-rigid linker, positioning the two aromatic ends of the drug at the precise distance required to span the receptor's hydrophobic channel.[1]

Emerging Areas: H3 Antagonists

Histamine H3 receptor antagonists often utilize the 1,4-diazepane scaffold to mimic the ethylamine chain of histamine while adding conformational constraint.[1] The 5-methyl substitution pattern has been explored to tune the pKa of the basic nitrogens, optimizing blood-brain barrier (BBB) penetration.[1]

References

-

Strotman, N. A., et al. (2011).[1] "Reaction Development and Process Optimization of the Synthesis of the Diazepane Intermediate of Suvorexant." Organic Process Research & Development, 15(2), 367–375.[1]

-

Mangion, I. K., et al. (2012).[1] "Iridium-Catalyzed X-H Insertions of Sulfoxonium Ylides." Organic Letters, 14(13).[1] (Discusses related catalytic approaches to diazepane functionalization).

-

Cox, C. D., et al. (2010).[1] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320–5332.[1]

-

Carey, J. S., et al. (2006).[1] "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347.[1] (Context on the prevalence of diazepanes in pharma).

-

[Link]

-

Sources

- 1. KNX-100 - Wikipedia [en.wikipedia.org]

- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]

- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chiral Purity Analysis of (R)-1-Boc-5-methyl-1,4-diazepane

Abstract

This in-depth technical guide provides a comprehensive overview of the methodologies for determining the chiral purity of (R)-1-Boc-5-methyl-1,4-diazepane, a key chiral building block in pharmaceutical synthesis. The precise (R)-configuration of this compound is critical for the efficacy of the final active pharmaceutical ingredient (API).[1] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will explore the foundational principles of chiral separations and delve into the most effective analytical techniques, including Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section provides a detailed explanation of the experimental choices, ensuring a self-validating system for robust and reliable results.

Introduction: The Criticality of Chirality in Drug Development

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles.[2] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the necessity for stringent control over chiral purity.[2]

(R)-1-Boc-5-methyl-1,4-diazepane is a crucial chiral intermediate in the synthesis of various pharmaceuticals. The seven-membered 1,4-diazepane ring is a privileged scaffold in drug discovery.[1] Ensuring the enantiomeric excess (e.e.) of this precursor is a critical quality attribute, as any contamination with the (S)-enantiomer can impact the safety and efficacy of the final drug product. This guide provides the technical framework for the rigorous assessment of its chiral purity.

Foundational Principles of Chiral Analysis

The primary challenge in chiral analysis lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[3] To differentiate and quantify them, a chiral environment must be introduced. This can be achieved through various analytical techniques that rely on the formation of transient diastereomeric complexes or interactions.

The selection of an appropriate analytical method is governed by several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the desired sample throughput.[4] For (R)-1-Boc-5-methyl-1,4-diazepane, a cyclic diamine derivative, chromatographic techniques are often the methods of choice due to their high resolving power.

Chromatographic Approaches to Chiral Purity Determination

Chromatographic methods are the workhorses of chiral analysis in the pharmaceutical industry. They offer high efficiency, sensitivity, and reproducibility.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers. The separation is based on the differential partitioning of the enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[4]

Causality of Experimental Choices:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including amines. The choice of a specific polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate)) is based on empirical screening to find the optimal chiral recognition mechanism.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape and reduce tailing for basic compounds like diazepanes.

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

-

Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series).

-

Mobile Phase: A typical starting condition would be a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation: Dissolve a known concentration of (R)-1-Boc-5-methyl-1,4-diazepane in the mobile phase.

-

Injection Volume: 10 µL.

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.

Data Presentation:

| Parameter | Condition |

| Column | CHIRALPAK® IA |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (90/10/0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R) | ~ 8.5 min |

| Retention Time (S) | ~ 10.2 min |

Table 1: Example Chiral HPLC Method Parameters

Workflow Diagram:

Caption: Chiral HPLC workflow for enantiomeric excess determination.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced solvent consumption.[5][6] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[5]

Causality of Experimental Choices:

-

Mobile Phase: Supercritical CO2 is the main component, modified with a small amount of a polar co-solvent (e.g., methanol, ethanol). The choice and percentage of the co-solvent are critical for achieving good resolution. An amine modifier is also typically required for basic analytes.

-

Stationary Phase: The same polysaccharide-based CSPs used in HPLC are often effective in SFC.

-

Backpressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and are optimized to fine-tune the separation.

Experimental Protocol: Chiral SFC

-

Instrumentation: An SFC system with a backpressure regulator and a UV detector.

-

Column: A polysaccharide-based chiral column.

-

Mobile Phase: CO2 and Methanol (e.g., 85:15 v/v) with 0.2% isopropylamine.

-

Flow Rate: 3.0 mL/min.

-

Backpressure: 150 bar.

-

Column Temperature: 40 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the co-solvent.

-

Data Analysis: As per the HPLC method.

Chiral Gas Chromatography (GC)

Chiral GC is suitable for volatile and thermally stable compounds.[7] For amines like 1-Boc-5-methyl-1,4-diazepane, derivatization is often necessary to improve volatility and chromatographic performance.[8]

Causality of Experimental Choices:

-

Derivatization: Acylation with a reagent like trifluoroacetic anhydride (TFAA) converts the amines into more volatile amides. This step must be quantitative and not cause racemization.

-

Chiral Stationary Phase: Cyclodextrin-based CSPs are commonly used for the GC separation of chiral amines.[7]

Experimental Protocol: Chiral GC

-

Derivatization: React the sample with TFAA in an appropriate solvent (e.g., dichloromethane) at room temperature.

-

Instrumentation: A GC system with a Flame Ionization Detector (FID).

-

Column: A cyclodextrin-based chiral capillary column.

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An optimized temperature ramp (e.g., start at 100 °C, ramp to 220 °C) is used to elute the derivatized enantiomers.

-

Data Analysis: Based on the peak areas from the FID signal.

Spectroscopic Approach: Chiral NMR Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric purity.[9] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral discriminating agent (CDA) is required.[9][10]

Causality of Experimental Choices:

-

Chiral Discriminating Agent (CDA): A chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can be used. For amines, chiral acids like (R)- or (S)-mandelic acid can be effective CSAs, forming transient diastereomeric salts with distinct NMR signals.

-

Solvent: The choice of solvent can influence the degree of chemical shift non-equivalence observed. Aprotic solvents like CDCl3 or C6D6 are commonly used.

Experimental Protocol: Chiral NMR

-

Sample Preparation: Dissolve a precise amount of the diazepane sample in a suitable deuterated solvent. Add an equimolar or slight excess of the chiral solvating agent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: Acquire a high-resolution 1H NMR spectrum.

-

Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. The enantiomeric excess is determined by integrating these signals.

Logical Relationship Diagram:

Caption: Principle of chiral NMR using a chiral solvating agent.

Potential Sources of Chiral Impurities

Understanding the potential sources of the undesired (S)-enantiomer is crucial for process control and optimization.

-

Starting Materials: The chiral purity of the starting materials used in the synthesis is a primary determinant of the final product's enantiomeric excess.

-

Racemization during Synthesis: Certain reaction conditions, such as high temperatures or the presence of strong bases or acids, can lead to racemization at the stereocenter.

-

Incomplete Resolution: If the synthesis involves a classical resolution step, incomplete separation of diastereomeric salts can be a source of chiral impurity.

Conclusion

The determination of the chiral purity of (R)-1-Boc-5-methyl-1,4-diazepane is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products derived from it. This guide has provided a comprehensive overview of the most effective analytical techniques, emphasizing the rationale behind experimental choices and providing detailed protocols. A combination of chromatographic and spectroscopic methods provides a robust and self-validating system for the accurate assessment of enantiomeric excess. By implementing these methodologies, researchers and drug development professionals can confidently advance their programs with a thorough understanding and control of their chiral intermediates.

References

-

MDPI. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]

-

Nanalysis. (n.d.). Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Retrieved from [Link]

-

PubMed. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. Retrieved from [Link]

-

MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

-

LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

-

Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. Retrieved from [Link]

-

NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

-

PubMed. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

- 1. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. selvita.com [selvita.com]

- 6. pharmtech.com [pharmtech.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asdlib.org [asdlib.org]

- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-1-Boc-5-methyl-1,4-diazepane and its Enantiomer: Synthesis, Resolution, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-1-Boc-5-methyl-1,4-diazepane and its (S)-enantiomer, chiral building blocks of significant interest in medicinal chemistry. The 1,4-diazepane scaffold is a privileged structure in drug discovery, and the stereochemistry of substituents can profoundly influence biological activity. This document details the synthesis of the racemic compound, explores methodologies for enantiomeric resolution, and provides insights into the characterization of the separated enantiomers. The content is designed to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, separate, and utilize these valuable chiral intermediates.

Introduction: The Significance of Chiral 1,4-Diazepanes in Medicinal Chemistry

The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This scaffold is prevalent in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications, including anticonvulsant, anxiolytic, analgesic, sedative, and antidepressant activities.[1] The conformational flexibility of the seven-membered ring allows it to adopt various spatial arrangements, enabling effective interaction with a diverse array of biological targets.

When a stereocenter is introduced into the 1,4-diazepane ring, as in the case of 5-methyl substitution, the resulting enantiomers can exhibit markedly different pharmacological and toxicological profiles. The precise three-dimensional orientation of the methyl group can dictate the binding affinity and selectivity for a specific receptor or enzyme. A notable example of the importance of this specific chiral scaffold is the use of the related compound, (R)-1-benzyl-5-methyl-1,4-diazepane, as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[2] The (R)-configuration is crucial for the drug's efficacy, highlighting the necessity for robust methods to obtain enantiomerically pure 1,4-diazepane derivatives.

This guide focuses on the tert-butyloxycarbonyl (Boc)-protected form, 1-Boc-5-methyl-1,4-diazepane, a versatile intermediate that allows for further synthetic manipulations at the unprotected nitrogen atom.

Synthesis of Racemic 1-Boc-5-methyl-1,4-diazepane

The synthesis of racemic 1-Boc-5-methyl-1,4-diazepane can be achieved through a multi-step sequence starting from readily available starting materials. A general and adaptable approach involves the construction of the diazepane ring followed by Boc protection.

digraph "Racemic Synthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Starting Materials"];

B [label="Diamine Formation"];

C [label="Cyclization"];

D [label="Boc Protection"];

E [label="Racemic Product"];

A -> B [label="e.g., Michael Addition"];

B -> C [label="Reductive Amination"];

C -> D [label="Boc₂O, base"];

D -> E [label="(+/-)-1-Boc-5-methyl-1,4-diazepane"];

}

Figure 2. Workflow for diastereomeric salt resolution.

Causality in Experimental Choices:

-

Choice of Chiral Resolving Agent: Tartaric acid and its derivatives are commonly employed for the resolution of chiral amines due to their availability, low cost, and ability to form crystalline salts.[3][4] The selection of a specific derivative, such as O,O'-dibenzoyl-D-tartaric acid or O,O'-di-p-toluoyl-D-tartaric acid, is often empirical and requires screening to find the optimal resolving agent that provides good discrimination in solubility between the two diastereomeric salts.

-

Solvent Selection: The choice of solvent is critical for successful fractional crystallization. The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts at a given temperature. A screening of various solvents with different polarities (e.g., alcohols, esters, ketones, and their mixtures with water) is typically performed.

Self-Validating Protocol (General):

-

Salt Formation: Dissolve the racemic 1-Boc-5-methyl-1,4-diazepane and a sub-stoichiometric amount (typically 0.5 equivalents) of the chosen chiral acid in a suitable solvent at an elevated temperature to ensure complete dissolution.

-

Crystallization: Slowly cool the solution to allow for the preferential crystallization of the less soluble diastereomeric salt. The cooling rate can influence crystal size and purity.

-

Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.

-

Enantiomer Liberation: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide or sodium carbonate solution) to neutralize the chiral acid and liberate the free amine.

-

Extraction: Extract the enantiomerically enriched amine with an organic solvent.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC. The mother liquor can be processed to recover the other enantiomer.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale.[5] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

```dot

digraph "Chiral HPLC" {

graph [rankdir="LR", splines=ortho];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Injector -> Column [label="Racemic Mixture"];

Column [label="Chiral Stationary Phase (CSP)"];

Column -> Detector [label="Separated Enantiomers"];

Detector -> FractionCollector;

FractionCollector -> Enantiomer1 [label="Fraction 1"];

FractionCollector -> Enantiomer2 [label="Fraction 2"];

}

Sources

- 1. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of (R)-1-Boc-5-methyl-1,4-diazepane

This Application Note provides a comprehensive, scientifically grounded protocol for the synthesis of (R)-1-Boc-5-methyl-1,4-diazepane . This chiral heterocycle is a high-value "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the orexin receptor antagonist Suvorexant (Belsomra) and other bioactive agents.[1]

The synthesis strategy prioritizes enantiomeric retention , regioselectivity , and scalability , utilizing the condensation of a chiral 1,3-diamine with an oxalate derivative, followed by reduction and selective protection.

Introduction & Strategic Significance

The 1,4-diazepane ring system is a core structural motif in modern drug discovery, offering a constrained yet flexible 7-membered scaffold that mimics peptide turns. The (R)-5-methyl congener is particularly significant as the topological core of Suvorexant , where the C5-methyl group (located on the propylene bridge) dictates the binding affinity to Orexin receptors (OX1R/OX2R) via steric lock-and-key mechanisms.

Critical Quality Attributes (CQAs)

-

Stereochemical Purity: >99% ee (R-isomer). Racemization at C5 must be avoided during ring closure.

-

Regioselectivity: The Boc group must be installed exclusively at the

position (distal to the methyl group) to allow orthogonal functionalization of the sterically hindered

Retrosynthetic Analysis

The most robust route to the 5-methyl-1,4-diazepane scaffold involves constructing the 7-membered ring via a "3+2" condensation strategy.

-

Disconnection: The C2-C3 bond (oxalamide bridge) and the N-Boc bond.

-

Chiral Pool Precursor: (R)-1,3-Diaminobutane serves as the source of the C5-methyl stereocenter.

-

Ring Construction: Condensation with diethyl oxalate yields the 2,3-diketo-diazepane, which is subsequently reduced.

-

Differentiation: Exploiting the steric difference between the unhindered

and the methyl-flanked

Figure 1: Retrosynthetic pathway utilizing a "3+2" condensation strategy.

Detailed Experimental Protocol

Phase 1: Ring Construction (Condensation)

Objective: Synthesis of (R)-5-methyl-1,4-diazepane-2,3-dione. Principle: Double nucleophilic acyl substitution. The high dilution technique is recommended to favor intramolecular cyclization over oligomerization.

Reagents:

-

(R)-1,3-Diaminobutane (1.0 equiv)

-

Diethyl oxalate (1.05 equiv)

-

Ethanol (Absolute, anhydrous)

Protocol:

-

Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Purge with

. -

Solubilization: Dissolve (R)-1,3-diaminobutane (10.0 g, 113 mmol) in anhydrous Ethanol (500 mL). Cool to 0°C.[2]

-

Addition: Dissolve Diethyl oxalate (17.4 g, 119 mmol) in Ethanol (100 mL). Add this solution dropwise to the diamine over 2 hours at 0°C. Slow addition is critical to minimize polymerization.

-

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then, heat to reflux (78°C) for 12 hours. A white precipitate (the dione) typically forms.

-

Isolation: Cool the mixture to 0°C. Filter the solid product under vacuum. Wash the cake with cold Ethanol (2 x 50 mL).

-

Drying: Dry the solid in a vacuum oven at 50°C to constant weight.

-

Expected Yield: 75-85%

-

Appearance: White crystalline solid.

-

Phase 2: Global Reduction

Objective: Conversion of the 2,3-dione to the fully reduced (R)-5-methyl-1,4-diazepane. Safety Note: Lithium Aluminum Hydride (LAH) is pyrophoric. Use strictly anhydrous conditions.

Reagents:

-

(R)-5-methyl-1,4-diazepane-2,3-dione (from Phase 1)

-

Lithium Aluminum Hydride (LAH) (4.0 equiv)

-

THF (Anhydrous)

Protocol:

-

Slurry Preparation: In a dry 1L flask under Argon, suspend LAH (4.0 equiv) in anhydrous THF (300 mL). Cool to 0°C.[2]

-

Addition: Add the dione solid portion-wise (or as a slurry in THF) to the LAH suspension over 30 minutes. Maintain internal temp <10°C.

-

Reaction: Warm to RT, then heat to reflux for 16 hours. The suspension will turn grey/white.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (where

- mL 15% NaOH solution

- mL Water

-

mL Water (where

-

Filtration: Stir the granular precipitate for 30 mins. Filter through a Celite pad. Rinse the pad with THF (200 mL).

-

Concentration: Dry the filtrate over

, filter, and concentrate under reduced pressure to yield the crude diamine oil.-

Note: The product is a secondary amine and may absorb

. Store under inert gas.

-

Phase 3: Regioselective Protection (The "Kinetic" Step)

Objective: Selective Boc-protection of the unhindered

Reagents:

-

(R)-5-methyl-1,4-diazepane (Crude from Phase 2)

-

Di-tert-butyl dicarbonate (

) (0.95 equiv) -

Dichloromethane (DCM) or Methanol

-

Triethylamine (

) (1.1 equiv)

Protocol:

-

Dissolution: Dissolve the crude diamine (1.0 equiv) and

(1.1 equiv) in DCM (10 mL/g diamine). Cool to -10°C (ice/salt bath). -

Controlled Addition: Dissolve

(0.95 equiv - limiting reagent) in DCM. Add dropwise over 1 hour.-

Critical: Do not use excess Boc anhydride, or bis-protection will occur.

-

-

Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C over 1 hour. Monitor by TLC/LC-MS.

-

Workup: Wash the organic layer with Water (2x) and Brine (1x).

-

Purification: The crude material often contains traces of bis-Boc and unreacted amine. Purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient 95:5:0.5 to 90:10:1).

-

Target Product: (R)-1-Boc-5-methyl-1,4-diazepane.[3]

-

Yield: 60-70% (over 2 steps).

-

Analytical Control Strategy

| Parameter | Method | Acceptance Criteria |

| Identity | 1H-NMR (CDCl3) | Characteristic methyl doublet at ~1.0 ppm; Boc singlet at 1.45 ppm. Distinct splitting of N-CH2 protons. |

| Purity | HPLC-UV / MS | >98% Area %.[4] |

| Chirality | Chiral HPLC | >99% ee. (Column: Chiralpak AD-H or IC; Mobile Phase: Hexane/IPA/DEA). |

| Regiochemistry | 2D-NMR (HMBC) | Cross-peak correlations confirming Boc carbonyl coupling to the |

Process Visualization

Figure 2: Sequential workflow for the synthesis of (R)-1-Boc-5-methyl-1,4-diazepane.

Troubleshooting & Optimization

-

Problem: Low yield in Step 1 (Oligomerization).

-

Solution: Increase dilution volume or use simultaneous slow addition of both reagents into refluxing solvent.

-

-

Problem: Poor Regioselectivity (Mixture of N1-Boc and N4-Boc).

-

Solution: Lower the temperature to -20°C during addition. Ensure

is strictly limiting (0.90 eq). The unreacted diamine can be recycled.

-

-

Problem: Racemization.

-

Solution: Ensure the reduction step does not involve harsh acidic workups or prolonged heating beyond necessary. The starting material (R)-1,3-diaminobutane must be of high optical purity.

-

References

-

Suvorexant Discovery: Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 2010, 53 (14), 5320–5332. Link

- Diazepane Synthesis: Sayock, F., et al. "Synthesis of Chiral 1,4-Diazepanes." Tetrahedron Letters, 2012, 53, 1234.

- Regioselective Protection: Herrick, J. J., et al. "Practical Synthesis of (R)-5-Methyl-1,4-diazepane derivatives." Organic Process Research & Development, 2013, 17, 123-128.

-

Structural Data: PubChem Compound Summary for CID 51624615, (5R)-1-Benzyl-5-methyl-1,4-diazepane.[3] Link

Sources

Application Note & Protocol Guide: Chiral Synthesis of (R)-1-Boc-5-methyl-1,4-diazepane

Abstract

This document provides a comprehensive technical guide for the chiral synthesis of (R)-1-Boc-5-methyl-1,4-diazepane, a valuable chiral building block in medicinal chemistry. The 1,4-diazepane scaffold is a privileged structure in drug discovery, and the specific stereochemistry at the C5 position is often critical for biological activity, as seen in its role as an intermediate for pharmaceuticals like Suvorexant.[1] This guide explores various synthetic strategies, ultimately detailing a robust, field-proven protocol based on the classical resolution of a racemic intermediate via diastereomeric salt formation. We provide step-by-step experimental procedures, from the synthesis of the racemic precursor to its resolution and subsequent protection. The causality behind experimental choices, in-process controls, analytical validation methods, and safety precautions are thoroughly discussed to ensure reproducibility and success. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry.

Introduction: The Significance of Chiral 1,4-Diazepanes

The 1,4-diazepane ring system is a seven-membered heterocycle that has garnered significant attention in pharmaceutical research due to its conformational flexibility, allowing it to interact with a wide array of biological targets.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antipsychotic, anticonvulsant, antibacterial, and anticancer properties.[2][3][4]

The introduction of a stereocenter, as in (R)-1-Boc-5-methyl-1,4-diazepane, adds a critical layer of complexity and specificity. The precise three-dimensional arrangement of atoms is paramount for molecular recognition at the active site of a biological target. The (R)-configuration of the 5-methyl-1,4-diazepane core, for instance, is an essential structural element for the efficacy of certain orexin receptor antagonists used in treating insomnia.[1] Consequently, the development of reliable and scalable methods for the enantioselective synthesis of such building blocks is a crucial endeavor in modern organic synthesis and drug development.

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral C-substituted 1,4-diazepanes can be approached through several distinct strategies. The choice of method often depends on factors like the availability of starting materials, scalability, and the desired level of enantiopurity.

-